molecular formula C27H24N2O3 B10864121 1-(3,4-dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone

1-(3,4-dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone

Cat. No.: B10864121
M. Wt: 424.5 g/mol
InChI Key: SJWURXSJUZWQTQ-RVDMUPIBSA-N
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Description

    Starting Materials: Quinoxaline derivative and 4-methoxybenzaldehyde.

    Reaction Conditions: Use of a base such as potassium carbonate in a solvent like ethanol to facilitate the aldol condensation, forming the (E)-2-(4-methoxyphenyl)ethenyl group.

  • Attachment of the Ethanone Moiety:

      Starting Materials: The intermediate from the previous step and 3,4-dimethylphenylacetic acid.

      Reaction Conditions: Coupling reaction using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in an aprotic solvent like dichloromethane.

  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone typically involves multi-step organic reactions. One common approach is:

    • Formation of the Quinoxaline Core:

        Starting Materials: 1,2-diaminobenzene and a suitable diketone (e.g., benzil).

        Reaction Conditions: Reflux in ethanol with an acid catalyst to form the quinoxaline ring.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3,4-Dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone can undergo various chemical reactions, including:

      Oxidation: The methoxy group can be oxidized to form a phenol derivative.

      Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

      Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.

    Common Reagents and Conditions:

      Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

      Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

    Major Products:

      Oxidation: Formation of 4-hydroxyphenyl derivative.

      Reduction: Formation of ethyl-substituted quinoxaline.

      Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-(3,4-Dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone has several scientific research applications:

      Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

      Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.

      Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

    Mechanism of Action

    The mechanism of action of 1-(3,4-dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline core can participate in π-π stacking interactions, while the phenyl and methoxy groups can form hydrogen bonds or hydrophobic interactions with biological targets.

    Comparison with Similar Compounds

      1-(3,4-Dimethylphenyl)-2-(quinoxalin-2-yl)ethanone: Lacks the (E)-2-(4-methoxyphenyl)ethenyl group.

      1-(4-Methoxyphenyl)-2-(quinoxalin-2-yl)ethanone: Lacks the 3,4-dimethylphenyl group.

    Uniqueness: 1-(3,4-Dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone is unique due to the presence of both the (E)-2-(4-methoxyphenyl)ethenyl group and the 3,4-dimethylphenyl group, which may confer distinct electronic and steric properties, enhancing its interaction with specific molecular targets and its utility in various applications.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

    Properties

    Molecular Formula

    C27H24N2O3

    Molecular Weight

    424.5 g/mol

    IUPAC Name

    1-(3,4-dimethylphenyl)-2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl]oxyethanone

    InChI

    InChI=1S/C27H24N2O3/c1-18-8-12-21(16-19(18)2)26(30)17-32-27-25(28-23-6-4-5-7-24(23)29-27)15-11-20-9-13-22(31-3)14-10-20/h4-16H,17H2,1-3H3/b15-11+

    InChI Key

    SJWURXSJUZWQTQ-RVDMUPIBSA-N

    Isomeric SMILES

    CC1=C(C=C(C=C1)C(=O)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC)C

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=O)COC2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC)C

    Origin of Product

    United States

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